2-(4-Fluorobenzylsulfinyl)acetic acid

Description

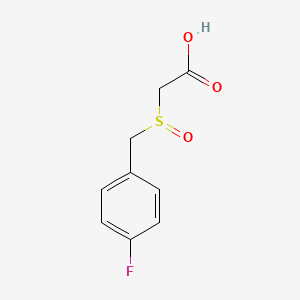

2-(4-Fluorobenzylsulfinyl)acetic acid is a fluorinated organic compound featuring a sulfinyl (-S=O) group bridging a benzyl ring and an acetic acid moiety. The sulfinyl group confers unique electronic and steric properties, distinguishing it from analogous sulfur-containing compounds (e.g., thioethers or sulfonamides).

Properties

Molecular Formula |

C9H9FO3S |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)methylsulfinyl]acetic acid |

InChI |

InChI=1S/C9H9FO3S/c10-8-3-1-7(2-4-8)5-14(13)6-9(11)12/h1-4H,5-6H2,(H,11,12) |

InChI Key |

RIYSFYXOVDJWOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)CC(=O)O)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The sulfonamide structure of 2-(4-Fluorobenzylsulfinyl)acetic acid is associated with notable antimicrobial properties. Research has indicated that compounds with similar structures can inhibit various bacterial infections. For instance, studies have demonstrated its potential as an effective antibacterial agent against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

There is emerging interest in the synthesis of indole derivatives from this compound, which have shown antiviral activities. The synthesis involves creating derivatives that can be tested for their efficacy against viral pathogens in vitro .

Case Study: Antiproliferative Activity

A study focused on the design and synthesis of novel compounds based on this compound demonstrated significant antiproliferative activity against various cancer cell lines. The results indicated that modifications to the compound could enhance its biological activity .

Carbohydrate Chemistry

Protecting Group Applications

In carbohydrate chemistry, this compound is utilized as a protecting group for hydroxyl functionalities. The compound has been successfully employed to protect glycosyl donors during glycosylation reactions, demonstrating stability under acidic conditions while being easily cleaved under mild basic conditions .

| Application | Method | Outcome |

|---|---|---|

| Glycosylation | Protection of hydroxyl groups | High yield protection and stable under acidic conditions |

| Antimicrobial testing | Synthesis of derivatives | Effective against multiple bacterial strains |

Drug Discovery

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives aimed at treating human diseases. For instance, the synthesis of pyrrolidine derivatives from this compound is a focus area due to their potential therapeutic effects .

Case Study: Biological Activity Testing

Research has highlighted the biological activity of synthesized derivatives in inhibiting specific metabolic pathways related to diseases such as diabetes and cancer. The compound's interaction with enzymes involved in these pathways is crucial for assessing its therapeutic potential .

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves multi-step reactions that enhance its reactivity for further derivatization. The presence of the fluorinated phenyl group increases lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Fluorobenzylsulfinyl)acetic acid with structurally related compounds, emphasizing differences in functional groups, molecular properties, and applications:

Key Comparative Analysis:

Sulfur Oxidation State :

- The sulfinyl group in the target compound occupies an intermediate oxidation state between thioether () and sulfonyl (). This influences reactivity: sulfinyl derivatives are more prone to redox reactions than sulfonamides but more stable than thioethers .

Hydrogen Bonding and Crystal Packing :

- Sulfinyl and sulfonyl groups enhance hydrogen-bonding capacity. For example, 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid forms O–H···O dimers in crystals , a feature likely shared by the sulfinyl analog. In contrast, thioethers (e.g., ) exhibit weaker intermolecular interactions.

Biological Activity :

- Sulfonamide derivatives () show enhanced enzyme inhibition due to the -SO₂NH- group, whereas sulfinyl compounds may act as chiral ligands or prodrugs. For instance, Combretastatin A-4 analogs () rely on brominated phenylacetic acids for antimitotic activity, highlighting substituent effects on bioactivity.

Synthetic Accessibility :

- Thioether precursors (e.g., ) can be oxidized to sulfinyl derivatives using mild oxidizing agents like hydrogen peroxide. This contrasts with sulfonamides, which require sulfonylation of amines .

Solubility and Lipophilicity :

- The sulfinyl group increases polarity compared to methyl-substituted analogs (), improving aqueous solubility. However, sulfonyl derivatives () exhibit even higher polarity but may suffer from reduced membrane permeability.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Fluorobenzylsulfinyl)acetic acid to minimize by-products?

The synthesis typically involves two key steps: (1) formation of the 4-fluorobenzylthioether intermediate and (2) controlled oxidation to the sulfinyl group. To minimize by-products (e.g., over-oxidation to sulfone), use mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C . Reaction monitoring via thin-layer chromatography (TLC) or LC-MS can ensure selective sulfinyl formation. Purification via recrystallization or flash chromatography with ethyl acetate/hexane gradients improves yield (≥75%) and purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

Employ orthogonal analytical methods:

- HPLC : Use a C18 column with acetonitrile/water (70:30, 0.1% formic acid) to assess purity (>98%) .

- NMR : Confirm the sulfinyl group (δ 2.8–3.2 ppm for CH2-SO-) and fluorobenzyl aromatic protons (δ 7.1–7.4 ppm) .

- LC-MS/MS : Verify molecular ion [M+H]+ at m/z 229.04 and fragmentation patterns (e.g., loss of -SOCH2COOH) .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

Single-crystal X-ray diffraction with SHELXL (via the SHELX suite) is standard. Key steps:

- Grow crystals via vapor diffusion (e.g., ethanol/water).

- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine anisotropic displacement parameters and validate geometry (e.g., C-SO bond length ~1.47 Å) using WinGX/ORTEP .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

The sulfinyl group introduces chirality. Resolution methods include:

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via LC-MS/MS. The sulfinyl group is prone to hydrolysis at pH >10, forming 4-fluorobenzyl alcohol and sulfenic acid .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset (~180°C) .

Q. How can computational modeling predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

Q. What are effective strategies for designing derivatives to study structure-activity relationships (SAR)?

- Modify the fluorobenzyl group : Introduce substituents (e.g., -CF3, -OCH3) to alter lipophilicity (logP) .

- Replace the sulfinyl group : Compare sulfonyl or thioether analogs in biological assays (e.g., enzyme inhibition) .

Data Contradictions and Resolution

- Synthetic yields : Some protocols report 75% yields , while others note lower yields (50–60%) due to competing sulfone formation . Resolution: Optimize oxidant stoichiometry (1.1 eq mCPBA) and reaction time (<2 hours).

- Chiral purity : Chiral HPLC may show baseline separation in some studies but partial co-elution in others. Resolution: Use polar organic mode with trifluoroacetic acid (TFA) additives to enhance resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.